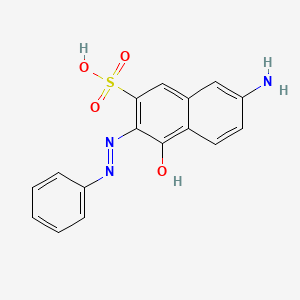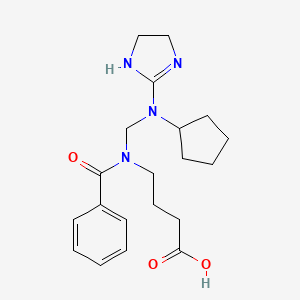
Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- is a complex organic compound that features a butyric acid backbone with a benzoyl group and a cyclopentyl-substituted imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which can be synthesized through a cyclization reaction involving amido-nitriles and nickel-catalyzed addition to nitriles . The cyclopentyl group is introduced through a substitution reaction, and the benzoyl group is added via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the implementation of green chemistry principles to reduce waste and improve efficiency.
化学反応の分析
Types of Reactions
Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, benzyl derivatives, and various substituted imidazole compounds.
科学的研究の応用
Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with G-protein coupled receptors, modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with a similar core structure.
Benzimidazole: Contains a fused benzene and imidazole ring.
Cyclopentylamine: Features a cyclopentyl group attached to an amine.
Uniqueness
Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the butyric acid backbone, benzoyl group, and cyclopentyl-substituted imidazole moiety allows for a wide range of applications and interactions that are not possible with simpler compounds .
特性
CAS番号 |
81186-21-2 |
|---|---|
分子式 |
C20H28N4O3 |
分子量 |
372.5 g/mol |
IUPAC名 |
4-[benzoyl-[[cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino]methyl]amino]butanoic acid |
InChI |
InChI=1S/C20H28N4O3/c25-18(26)11-6-14-23(19(27)16-7-2-1-3-8-16)15-24(17-9-4-5-10-17)20-21-12-13-22-20/h1-3,7-8,17H,4-6,9-15H2,(H,21,22)(H,25,26) |
InChIキー |
NIPSVSOVTLKTPQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N(CN(CCCC(=O)O)C(=O)C2=CC=CC=C2)C3=NCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


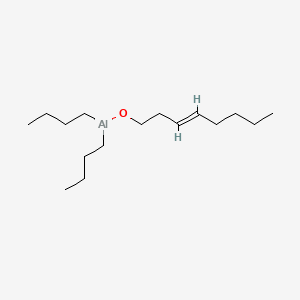
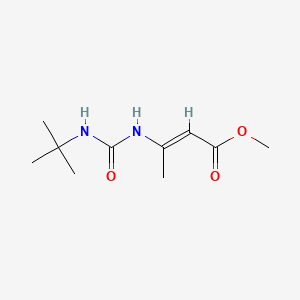
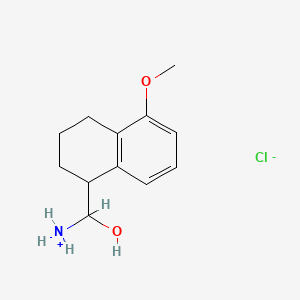
![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)
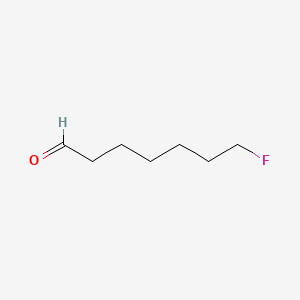
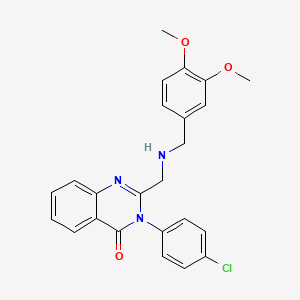
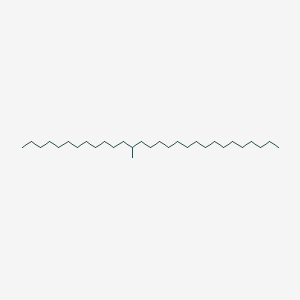
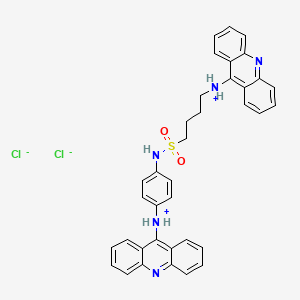
![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)
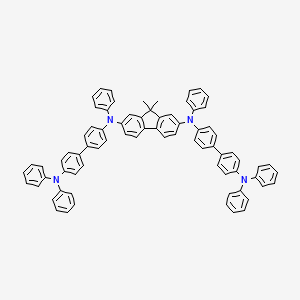
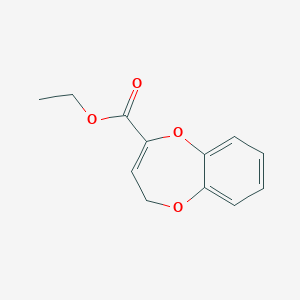
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
